molecular formula C18H18N8 B092351 Basic Brown 1 CAS No. 10114-58-6

Basic Brown 1

Cat. No. B092351
CAS RN: 10114-58-6
M. Wt: 346.4 g/mol
InChI Key: BDFZFGDTHFGWRQ-UHFFFAOYSA-N
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Description

Information Content in Organic Molecules

The study of carbon chemistry is pivotal due to the vast potential of molecules to act as carriers of information. The research presented in the paper titled "Information Content in Organic Molecules: Reaction Pathway Analysis via Brownian Processing" delves into the informatic variables introduced by organic reaction pathways. By employing Brownian methods, the paper explores the statistical structure of carbon transformations and provides a novel approach to characterizing these pathways. This is particularly useful for synthetic designs and can be applied to reactions at various stages of development, from those documented in literature to those still being experimented with in laboratories .

X-ray Crystal Structure Analysis

The molecular structure of C.I. Disperse Brown 1, an aminoazobenzene derivative, has been elucidated through single crystal X-ray diffraction analysis as detailed in the paper "X-ray crystal structure of C.I. Disperse Brown 1." The study reveals that the dye molecule crystallizes in the orthorhombic Fdd2 space group, with specific unit cell dimensions. Notably, the 4-nitro-4'-aminoazobenzene skeleton of the molecule is non-planar, which is thought to be an adaptation to minimize repulsive forces between chlorine atoms on each phenyl ring. The molecular conformation is further stabilized by various intra- and intermolecular hydrogen bonds, as well as anti-parallel interlayer π–π stacking interactions. These findings are significant as they provide insight into the physical and chemical properties of the molecule, which can influence its behavior in various applications .

Synthesis Analysis

While the provided data does not include specific details on the synthesis of Basic Brown 1, the papers cited offer a framework for understanding the complexity of organic synthesis. The Brownian methods discussed in the first paper could potentially be applied to the synthesis process of such molecules, aiding in the prediction and optimization of reaction pathways .

Chemical Reactions Analysis

The informatic principles outlined in the first paper suggest that the chemical reactions involving Basic Brown 1 could be characterized using Brownian processing to understand the reaction pathways. This could lead to a deeper understanding of the molecule's reactivity and the potential for designing targeted reactions for the synthesis or modification of the molecule .

Physical and Chemical Properties Analysis

The crystal structure analysis of Basic Brown 1 provides valuable information about its physical and chemical properties. The non-planarity of the molecule, the presence of intra- and intermolecular hydrogen bonds, and the π–π stacking interactions are all factors that can influence the molecule's solubility, stability, and reactivity. These properties are essential for practical applications, such as in dyeing processes where the interaction with substrates and the stability of the dye are of great importance .

Scientific Research Applications

However, I can provide a brief overview of some of the papers that were found during the search, even though they do not directly address the query:

  • "Educational opportunities in clinical and translational research" by P. Vivier (2013) discusses the training programs at Brown School of Public Health for clinical and translational research, which involves extending basic science research into clinical applications (Vivier, 2013).

  • "Brown Superfund Basic research Program: a multistakeholder partnership addresses real-world problems in contaminated communities" by L. Senier et al. (2008) reports on a project by Brown University to collaborate with state regulatory agency personnel and community activists on legislative initiatives to mitigate the financial impacts of living in contaminated communities (Senier et al., 2008).

  • "The Horace Brown Medal Lecture: Forty Years of Brewing Research" by G. Stewart (2009) reviews the author's forty years of brewing research, focusing on solving practical brewing problems through fundamental scientific principles (Stewart, 2009).

Safety And Hazards

Basic Brown 1 may cause skin irritation and serious eye damage. It is also toxic to aquatic life with long-lasting effects . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8.2ClH/c19-11-4-6-17(15(21)8-11)25-23-13-2-1-3-14(10-13)24-26-18-7-5-12(20)9-16(18)22;;/h1-10H,19-22H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZVRBLCRZWFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C=C(C=C3)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

80324-43-2 (Parent)
Record name Bismark Brown Y
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010114586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5024558
Record name C.I. Basic Brown 1, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Basic Brown 1

CAS RN

10114-58-6
Record name Bismark Brown Y
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010114586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(2,1-diazenediyl)]bis-, hydrochloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Basic Brown 1, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5024558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(2,3-diaminophenylazo)benzene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISMARK BROWN Y
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14MUB626S2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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